(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid
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Overview
Description
(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminopropanamido group and a carbamoyloxiran group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the aminopropanamido group, followed by the introduction of the carbamoyloxiran group through a series of chemical reactions. Common reagents used in these reactions include amino acids, epoxides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and the study of disease pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
4-Iodobenzoic acid: A compound with a similar aromatic structure but different substituents.
Uniqueness
(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N4O6 |
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Molecular Weight |
288.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R,3R)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N4O6/c1-3(11)8(16)14-4(10(18)19)2-13-9(17)6-5(20-6)7(12)15/h3-6H,2,11H2,1H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t3-,4-,5+,6+/m0/s1 |
InChI Key |
QZCAFCAHKABCMV-UNTFVMJOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CNC(=O)[C@H]1[C@@H](O1)C(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CNC(=O)C1C(O1)C(=O)N)C(=O)O)N |
Origin of Product |
United States |
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